TIQ-A Exhibits Nanomolar Potency for TNKS2, Distinguishing It from Broader PARP Inhibitors
TIQ-A inhibits Tankyrase 2 (TNKS2) with an IC₅₀ of 24 nM, a potency that is approximately 4- to 45-fold greater than its activity against PARP1 (450 nM) [1]. This contrasts sharply with the general PARP inhibitor PJ-34, which is 10-fold more potent against PARP1 (IC₅₀ = 110 nM) than TNKS2 (IC₅₀ ~1 µM) . Even the more advanced clinical candidate Rucaparib, while a potent tankyrase inhibitor (IC₅₀ = 14 nM), lacks the significant potency differential between TNKS2 and PARP1 that defines TIQ-A [2]. This unique profile makes TIQ-A a preferred chemical probe for experiments requiring TNKS2 inhibition with a defined selectivity window over PARP1.
| Evidence Dimension | In vitro enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | TNKS2: 24 nM; PARP1: 450 nM |
| Comparator Or Baseline | PJ-34 (PARP1: 110 nM; TNKS2: ~1 µM); Rucaparib (PARP1 Ki: 1.4 nM; TNKS2: 14 nM) |
| Quantified Difference | TIQ-A is ~19-fold selective for TNKS2 over PARP1. PJ-34 is ~9-fold selective for PARP1 over TNKS2. Rucaparib is non-selective (10-fold difference). |
| Conditions | Cell-free enzymatic assays using recombinant human TNKS2 and PARP1 catalytic domains. |
Why This Matters
Procurement of TIQ-A ensures a reproducible, defined selectivity window for TNKS2 over PARP1, which is not provided by either broad-spectrum (PJ-34) or highly potent but less-selective (Rucaparib) alternatives.
- [1] Haikarainen, T., et al. (2013). Evaluation and Structural Basis for the Inhibition of Tankyrases by PARP Inhibitors. ACS Med. Chem. Lett., 5(1), 18–22. View Source
- [2] Rucaparib (AG014699) Co-Target Information. IDR Database. View Source
